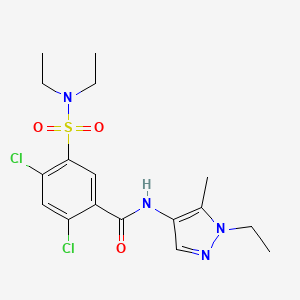![molecular formula C15H11BrF3N3 B10945266 3-Bromo-2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10945266.png)
3-Bromo-2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which involves the reaction of 4-bromo-5-methylthiophen-2-ylboronic acid with 4-iodonitrobenzene . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another. For example, the bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates.
Solvents: Organic solvents like toluene or dimethylformamide (DMF) are often used to dissolve reactants and facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
3-Bromo-2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, potentially leading to new drugs with therapeutic effects.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used to study the interactions between small molecules and biological targets, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism by which 3-Bromo-2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
What sets 3-Bromo-2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine apart from similar compounds is its specific combination of functional groups and structural features. This unique structure can confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H11BrF3N3 |
|---|---|
Molecular Weight |
370.17 g/mol |
IUPAC Name |
3-bromo-2-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H11BrF3N3/c1-8-3-5-10(6-4-8)11-7-12(15(17,18)19)22-14(20-11)13(16)9(2)21-22/h3-7H,1-2H3 |
InChI Key |
YMXPFPDANBQVDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-amino-5-cyano-4-[2-(ethylsulfanyl)-5-methylfuran-3-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B10945186.png)
![N'-{(E)-[1-(3-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetohydrazide](/img/structure/B10945200.png)
![N'-[(bicyclo[2.2.1]hept-2-ylacetyl)oxy]-5-chloro-2-methoxybenzenecarboximidamide](/img/structure/B10945219.png)
![3-[(2,3-Dichlorophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide](/img/structure/B10945228.png)
![N'-cycloheptylidene-5-[(4-nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B10945232.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-[(4-propoxypyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10945234.png)
![methyl 2-{[({(4E)-1-(2-methylpropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10945238.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10945245.png)
![N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-4-chlorobenzenesulfonamide](/img/structure/B10945254.png)
![N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10945257.png)
![1-Methyl-N~3~-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10945259.png)
![1-(difluoromethyl)-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10945265.png)

![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10945272.png)
